2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
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Overview
Description
2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid, which is then esterified to form the corresponding ethyl ester. This intermediate is then reacted with 2-oxo-1-phenylethylamine under appropriate conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and high-throughput screening may be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide: This compound shares a similar core structure but has different functional groups, leading to distinct properties and applications.
3-Oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide: Another related compound with a similar backbone but different substituents, resulting in unique chemical and biological activities.
Uniqueness
2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C25H21NO6 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
[2-(3-acetylanilino)-2-oxo-1-phenylethyl] 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C25H21NO6/c1-16(27)18-8-5-9-20(14-18)26-24(28)23(17-6-3-2-4-7-17)32-25(29)19-10-11-21-22(15-19)31-13-12-30-21/h2-11,14-15,23H,12-13H2,1H3,(H,26,28) |
InChI Key |
VOADHFDRYSMKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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